5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Descripción general
Descripción
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one, also known as THCP, is a newly discovered phytocannabinoid compound found in Cannabis sativa L. THCP has gained significant attention due to its potential therapeutic benefits and unique chemical structure.
Mecanismo De Acción
Target of Action
The primary target of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is the Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein that plays a crucial role in fatty acid metabolism and lipid signaling pathways .
Mode of Action
The compound interacts with FABP4 by binding to its active site . This interaction can potentially alter the protein’s function, leading to changes in the downstream processes that the protein is involved in .
Biochemical Pathways
The interaction of this compound with FABP4 can affect various biochemical pathways. FABP4 is involved in the regulation of lipid metabolism and inflammation, so the compound’s action could potentially influence these processes .
Result of Action
Given its interaction with fabp4, it is likely that the compound could influence lipid metabolism and inflammatory responses .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in lab experiments is its unique chemical structure, which may allow for the development of new therapeutic agents. However, one limitation of using this compound is its rarity in cannabis plants, which may make it difficult to obtain in large quantities for research purposes.
Direcciones Futuras
There are several future directions for 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one research. One direction is to further investigate its therapeutic potential, particularly in the treatment of pain, inflammation, and anxiety disorders. Another direction is to explore the use of this compound in combination with other cannabinoids, such as CBD and THC, to enhance its therapeutic effects. Additionally, research could focus on developing new synthetic derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a newly discovered phytocannabinoid compound with potential therapeutic benefits. Its unique chemical structure and high binding affinity to the CB1 receptor make it an intriguing candidate for further research. While there are limitations to using this compound in lab experiments, its potential therapeutic benefits make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has shown potential therapeutic benefits in various preclinical studies. It has been found to have a higher binding affinity to the CB1 receptor than delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This suggests that this compound may have stronger therapeutic effects than THC. This compound has also been found to have anti-inflammatory, analgesic, and anticonvulsant properties.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-1H-cyclohepta[c]pyrazol-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-2-1-3-7-6(8)5-9-10-7/h5H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPGGNNLMPWTLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)NN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.